
3-Phenanthridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenanthridinol is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉NO. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye. The hydroxyl group at the third position of the phenanthridine ring system gives this compound its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenanthridinol can be synthesized through several methods. One common approach involves the reduction of 3-nitrophenanthridine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. Another method involves the cyclization of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenanthridinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-aminophenanthridine.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Phenanthridinone.
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridinols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Phenanthridinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential as DNA-binding agents and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenanthridinol involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The hydroxyl group at the third position enhances its binding affinity to DNA by forming hydrogen bonds with the nucleotide bases.
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, lacking the hydroxyl group.
Phenanthridinone: An oxidized form of phenanthridine.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Uniqueness: 3-Phenanthridinol is unique due to the presence of the hydroxyl group at the third position, which enhances its chemical reactivity and binding affinity to DNA. This makes it a valuable compound in the synthesis of DNA-binding agents and fluorescent probes.
Propiedades
Número CAS |
99585-74-7 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
phenanthridin-3-ol |
InChI |
InChI=1S/C13H9NO/c15-10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8,15H |
Clave InChI |
PVRBBNVBVWFJSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)O)N=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
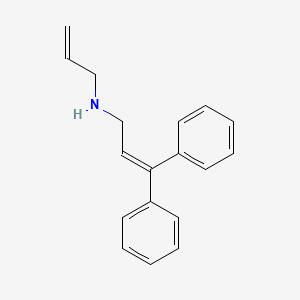
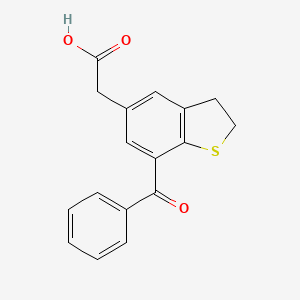
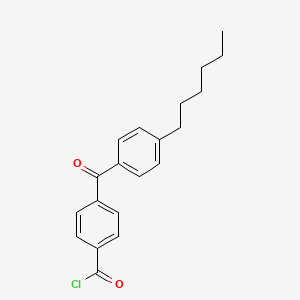
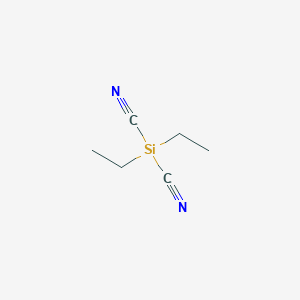
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
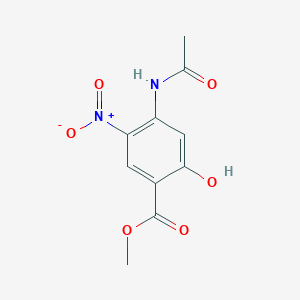
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
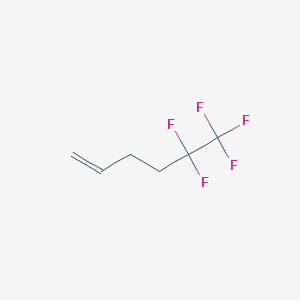
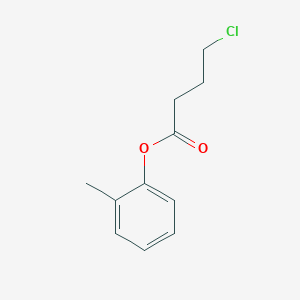
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

